molecular formula C13H19N3O2 B2967542 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1704538-72-6

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2967542
CAS RN: 1704538-72-6
M. Wt: 249.314
InChI Key: RZTIRQLSQZDIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of oxadiazole , a five-membered heterocyclic molecule containing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Synthesis Analysis

The synthesis of oxadiazoles has gained momentum due to their versatility in drug discovery . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Oxadiazole Derivatives : Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds with the oxadiazole nucleus have shown significant antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Antiviral Activity

  • Metabolites of Prasugrel Interaction with Cytochromes P450 : The biotransformation of prasugrel into active metabolites involving oxadiazole structures indicates a pathway for the creation of compounds with potential antiviral or antiplatelet properties, showcasing the importance of such structures in medicinal chemistry (Rehmel et al., 2006).

Synthesis and Characterization for Biological Applications

  • Spectroscopic Characterization and Cytotoxic Studies : Compounds with oxadiazole and piperidine structures have been synthesized and characterized, with studies indicating their potential for cytotoxicity against cancer cells. This suggests their application in cancer research and therapy (Govindhan et al., 2017).

Antimicrobial and Anti-staphylococcal Activity

  • N-Acylhydrazones and Oxadiazole Derivatives : New oxadiazole derivatives have shown strong activity against Staphylococcus aureus, indicating potential as new drug candidates for treating bacterial infections (Oliveira et al., 2012).

Molecular Docking Studies

  • Antimicrobial Evaluation and Molecular Docking : Novel heterocyclic compounds containing oxadiazole structures have been synthesized and evaluated for antimicrobial activity. Molecular docking studies further support their potential use in developing antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9(17)16-6-2-3-10(8-16)7-12-14-13(15-18-12)11-4-5-11/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTIRQLSQZDIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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